molecular formula C18H10BrClN2O2S B4968301 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

Cat. No.: B4968301
M. Wt: 433.7 g/mol
InChI Key: FZSREENKTBLSLP-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a thiophene ring, and is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-chlorobenzoic acid with 2-aminothiophene-2-carboxamide under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is unique due to its combination of a benzoxazole and thiophene ring, along with the specific bromine and chlorine substitutions. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN2O2S/c19-10-3-5-13(20)12(8-10)18-22-14-9-11(4-6-15(14)24-18)21-17(23)16-2-1-7-25-16/h1-9H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSREENKTBLSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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